4-methylthian-4-amine hydrochloride 4-methylthian-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 851389-41-8
VCID: VC11617505
InChI:
SMILES:
Molecular Formula: C6H14ClNS
Molecular Weight: 167.7

4-methylthian-4-amine hydrochloride

CAS No.: 851389-41-8

Cat. No.: VC11617505

Molecular Formula: C6H14ClNS

Molecular Weight: 167.7

Purity: 95

* For research use only. Not for human or veterinary use.

4-methylthian-4-amine hydrochloride - 851389-41-8

Specification

CAS No. 851389-41-8
Molecular Formula C6H14ClNS
Molecular Weight 167.7

Introduction

Chemical Identity and Structural Characteristics

4-Methylthian-4-amine hydrochloride belongs to the class of thiopyran derivatives, where a six-membered sulfur-containing ring is substituted with a methyl group and an amine functional group. The hydrochloride salt form enhances its stability and solubility in polar solvents. Key identifiers include:

PropertyValue
CAS Number1188964-82-0
Molecular FormulaC₆H₁₃NS·ClH
Molecular Weight167.7 g/mol
Storage ConditionsAmbient temperature
Supplier CodesAPOSOR960312-1G (Apollo)

The compound’s structure features a tetrahydrothiopyran ring system, with the methyl group at the 4-position and the amine group protonated as a hydrochloride salt . This configuration influences its reactivity, particularly in nucleophilic substitution and condensation reactions.

Physicochemical Properties

While direct experimental data for 4-methylthian-4-amine hydrochloride remain sparse, analogies to structurally similar compounds provide insights:

Solubility

Like other amine hydrochlorides, it is likely soluble in water and polar aprotic solvents such as dimethyl sulfoxide (DMSO) or methanol. For instance, 4-methylaniline hydrochloride exhibits solubility in water and sparing solubility in DMSO , suggesting comparable behavior.

Hygroscopicity

Amine hydrochlorides, such as methylene dianiline monohydrochloride, often exhibit hygroscopicity . Proper storage in airtight containers is critical to prevent moisture absorption and subsequent degradation.

Synthesis and Production

Synthetic Routes

A plausible synthesis involves the reaction of 4-methyltetrahydrothiopyran-4-amine with hydrochloric acid under controlled conditions. This mirrors the preparation of p-toluidine hydrochloride, where aniline derivatives are treated with HCl to form stable salts .

Hypothetical Reaction Pathway:
4-Methyltetrahydrothiopyran-4-amine+HCl4-Methylthian-4-amine hydrochloride\text{4-Methyltetrahydrothiopyran-4-amine} + \text{HCl} \rightarrow \text{4-Methylthian-4-amine hydrochloride}

Optimization Strategies

Patent CN102863356A highlights sodium hydride as an effective base in etherification reactions, suggesting its potential use in deprotonating intermediates during synthesis. Reaction parameters such as temperature (150°C) and solvent choice (DMF) could be adapted to optimize yield .

Applications in Research and Industry

Pharmaceutical Intermediates

Dimethylamine hydrochloride’s role in synthesizing quaternized aminochitosan derivatives for wound dressings suggests that 4-methylthian-4-amine hydrochloride could serve as a precursor for antimicrobial agents or drug delivery systems.

Organic Synthesis

The compound’s amine functionality makes it suitable for:

  • Quaternary Ammonium Salt Formation: Analogous to dimethylamine hydrochloride’s use in cationic polymers , it could modify cellulose or starch for industrial applications.

  • Peptide Derivatization: Enhancing mass spectrometry detection of amino acids via amine-based derivatization .

Agricultural Chemistry

While unconfirmed, involvement in particle formation reactions with methanesulfonic acid might impact aerosol dynamics in agricultural environments, warranting further study.

Research Gaps and Future Directions

  • Synthesis Optimization: Systematic studies on reaction conditions (e.g., solvent, catalyst) to improve yield and purity.

  • Thermal Analysis: Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.

  • Toxicological Studies: In vitro and in vivo assays to establish NOAEL (no-observed-adverse-effect-level) and ecotoxicological parameters.

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